2-Chloro phenyl pyrimidine
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Overview
Description
2-Chloro phenyl pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the second position and a phenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro phenyl pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with phenylboronic acid in the presence of a palladium catalyst, such as in the Suzuki-Miyaura cross-coupling reaction . Another method includes the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with phenyl lithium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro phenyl pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, where it reacts with aryl or alkyl boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as phenyl lithium or organolithium compounds are commonly used.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a phenyl pyrimidine derivative with an amine group at the second position.
Scientific Research Applications
2-Chloro phenyl pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro phenyl pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A closely related compound with similar chemical properties.
4-Chloropyrimidine: Another pyrimidine derivative with a chlorine atom at the fourth position.
Phenylpyrimidine: A compound with a phenyl group attached to the pyrimidine ring but without the chlorine substitution.
Uniqueness
2-Chloro phenyl pyrimidine is unique due to the presence of both a chlorine atom and a phenyl group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7ClN2 |
---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-(2-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H7ClN2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H |
InChI Key |
JOLXIPMUKIGMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC=N2)Cl |
Origin of Product |
United States |
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